Dibromochloronitromethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibromo-chloro-nitromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr2ClNO2/c2-1(3,4)5(6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDGXJVDOONOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152114 | |
| Record name | Dibromochloronitromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-89-0 | |
| Record name | Dibromochloronitromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromochloronitromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Occurrence and Spatiotemporal Distribution of Dibromochloronitromethane
Occurrence in Treated Drinking Water Systems
The presence of dibromochloronitromethane in treated drinking water is a result of chemical reactions between disinfectants (such as chlorine) and organic and inorganic precursors present in the raw water. epa.gov Its occurrence is not uniform, varying both geographically and temporally due to differences in water sources and treatment practices.
Nationwide surveys of drinking water quality in the United States have provided insights into the prevalence of various disinfection byproducts. While comprehensive national-level estimates for this compound are not as extensively documented as for regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs), studies have confirmed its presence in chlorinated drinking water. cdc.govnih.gov
A nationwide DBP occurrence study conducted between 2000 and 2002, funded by the U.S. Environmental Protection Agency (EPA), monitored for over fifty unregulated high-priority DBPs, including nine halonitromethanes. acs.org This study detected several brominated nitromethanes, with individual halonitromethanes ranging from 0.1 to 3 μg/L. cdc.gov Specifically, this compound was observed in these targeted studies of waters high in bromide. cdc.gov
Earlier data from the EPA's STORET system, which compiled water quality information, indicated that in 143 samples of surface water from 1970–1979, bromodichloromethane (B127517) concentrations ranged from 0.1 to 1 μg/l in 66% of samples, 1–10 μg/l in 31%, and 10–100 μg/l in 3%. nih.gov While this is a different compound, it highlights the historical presence of brominated DBPs in U.S. water supplies. More recent analyses of community water systems continue to detect disinfection byproducts, including the chemical class to which this compound belongs. ewg.org
Table 1: Nationwide Occurrence of Selected Halonitromethanes in U.S. Drinking Water
| Compound | Concentration Range (μg/L) | Survey/Study |
|---|---|---|
| This compound | 0.1 - 3 | U.S. Nationwide DBP Occurrence Study (2002) |
| Tribromonitromethane | ≤2 | Study of high-bromide water with ozonation |
| Trichloronitromethane | 0.3 - 9.7 | Study of eutrophic lakes |
The formation of this compound is significantly influenced by the composition of the source water, particularly the presence of natural organic matter (NOM) and bromide ions. acs.orgnih.gov NOM, which is ubiquitous in surface waters, provides the organic precursors for DBP formation. acs.org Studies have shown that hydrophilic fractions of NOM are likely the main precursors for halonitromethanes. acs.org
The concentration of bromide in the source water is a critical factor in the formation of brominated DBPs, including this compound. nih.govnih.govepa.gov When chlorine is used as a disinfectant, it can oxidize bromide to form hypobromous acid, which is a more potent halogenating agent than hypochlorous acid. nih.govepa.gov This leads to the preferential formation of brominated DBPs. nih.govepa.gov Increased bromide ion concentrations have been shown to lead to higher formations of total THMs, with a shift towards brominated species like bromodichloromethane and dibromochloromethane. nih.gov Similarly, for HNMs, the presence of bromide shifts their formation towards brominated species. acs.org
The operational parameters of a water treatment plant play a crucial role in the formation of this compound. Disinfection strategies, in particular, have a significant impact. For instance, the use of ozonation prior to chlorination has been found to enhance the formation of halonitromethanes, producing trihalogenated species as the major products. acs.orgnih.govacs.org Conversely, the use of chloramination has been shown to be an effective way to minimize HNM formation under typical drinking water treatment conditions. nih.gov Monochloramination alone may not form any measurable HNMs. nih.gov
The pH of the water during treatment also affects the formation of different DBP classes. While an increase in pH generally leads to increased THM formation, its effect on HNM formation during chlorination is not as direct. nih.govnih.gov However, during ozonation-chlorination, increases in pH can lead to increased HNM formation. nih.gov Conventional water treatment processes that include clarification may not effectively remove HNM precursors, as treated water has shown higher or similar reactivity for HNM formation compared to raw water. acs.org
This compound is part of a complex mixture of hundreds of identified DBPs. epa.gov The most common and regulated classes of DBPs are trihalomethanes (THMs) and haloacetic acids (HAAs). researchgate.net Halonitromethanes, including this compound, are considered emerging DBPs and are generally found at lower concentrations than THMs and HAAs. researchgate.net
However, the precursors and formation pathways for HNMs and THMs are not the same. acs.orgnih.gov For example, ozonation tends to decrease the formation of THMs but can enhance the formation of HNMs. acs.orgnih.gov Furthermore, while the concentration of HNMs may be lower, their genotoxicity and cytotoxicity can be significantly higher than that of regulated DBPs. acs.org For instance, dibromonitromethane (B120713) has been reported to be significantly more cytotoxic and genotoxic than dibromoacetic acid. acs.org The presence of bromide in source water tends to shift the speciation of both THMs and HNMs towards more brominated forms, which are often more toxic. nih.govacs.org
Detection in Swimming Pool Environments
Swimming pools are unique environments where the continuous addition of disinfectants, combined with a high load of organic matter from swimmers (e.g., sweat, urine, skin cells), can lead to the formation of a wide array of DBPs, often at concentrations higher than those found in drinking water. nih.govnih.gov More than 100 DBPs have been identified in swimming pool water, including a large number of nitrogen-containing DBPs. nih.gov
While specific data for this compound is limited, studies have detected various trihalomethanes in swimming pools. One study reported mean concentrations of chloroform (B151607), bromodichloromethane, and dibromochloromethane in swimming pool water. nih.gov The levels of these compounds can be influenced by factors such as the number of swimmers, water temperature, and the type of disinfection used. acwa-us.org For instance, pools disinfected with bromine would be expected to have higher levels of brominated DBPs. nih.gov
Table 2: Mean Concentrations of Selected Trihalomethanes in Swimming Pool Water
| Compound | Mean Concentration (μg/L) | Study Location |
|---|---|---|
| Chloroform | 37.53 | Indoor Pool Study |
| Bromodichloromethane | Not specified | - |
| Dibromochloromethane | Not specified | - |
Presence in Wastewater Effluents and Produced Waters
Wastewater treatment plant effluents are a known source of a diverse range of contaminants of emerging concern, including disinfection byproducts, into the environment. The chlorination of biologically treated wastewater can lead to the formation of THMs and HAAs, with the presence of bromide influencing the speciation of these compounds. epa.gov Increased bromide levels in wastewater lead to an increase in the formation of total THMs and a shift towards brominated species. epa.gov
"Produced water," the wastewater generated during oil and gas extraction, can be a significant source of bromide to surface waters, thereby increasing the potential for the formation of brominated DBPs in downstream drinking water treatment plants that use these surface waters as their source.
Data on the specific concentrations of this compound in municipal wastewater effluents is not extensively available in the provided search results. However, the presence of its chemical class and related brominated compounds suggests its potential occurrence.
Environmental Distribution of this compound in Air, Soil, and Groundwater Compartments
This compound is primarily recognized as a disinfection byproduct (DBP) formed during water treatment processes, particularly with the use of ozone followed by chlorine or chloramines. amazonaws.comelaguapotable.com Its presence is consequently documented in treated drinking water and wastewater effluents. iwaponline.com However, specific data on the spatiotemporal distribution of this compound in the distinct environmental compartments of ambient air, soil, and groundwater is exceedingly scarce in publicly available scientific literature.
While research has identified this compound in aqueous environments post-disinfection, its subsequent fate and distribution into the broader environment are not well-documented. For instance, one study detected this compound at a central wastewater treatment plant outfall, with concentrations reaching up to 8.5 μg L⁻¹. iwaponline.com Another study reported a median concentration of 0.18 µg/L, with a range from not detected to 0.44 µg/L in drinking water samples. fao.orgwho.int
General principles of environmental fate and transport for similar volatile organic compounds suggest that volatilization from water to air could be a potential pathway for its distribution. nih.gov Compounds with similar properties may also have the potential to leach from soil into groundwater, where they might persist. epa.gov However, without specific studies on this compound, its behavior in air, soil, and groundwater remains largely uncharacterized. Extensive searches for monitoring data and research findings specifically quantifying this compound in these compartments have not yielded sufficient information to construct detailed data tables or provide in-depth research findings as requested.
The Environment Agency of England and Wales includes this compound in its list of non-regulatory parameters for groundwater monitoring, although readily available data on its detection is not provided. amazonaws.com The lack of widespread monitoring and targeted research on this compound in air, soil, and groundwater limits a comprehensive understanding of its environmental distribution.
Due to the limited availability of specific research and monitoring data for this compound in air, soil, and groundwater, a detailed analysis and data tables for its spatiotemporal distribution in these compartments cannot be provided at this time.
Formation Mechanisms and Precursor Chemistry of Dibromochloronitromethane
Precursor Reactivity and Transformation Pathways
The formation of dibromochloronitromethane is fundamentally dependent on the presence of specific precursor molecules in the source water that react with disinfectants. These precursors are derived from both natural and anthropogenic sources and exhibit varying degrees of reactivity.
Role of Dissolved Organic Matter and Natural Organic Matter Precursors
Naturally occurring dissolved organic matter (DOM) and natural organic matter (NOM) are primary precursors for the formation of disinfection byproducts, including this compound. wisc.edumdpi.com DOM and NOM are complex mixtures of organic compounds originating from the decomposition of plant and animal matter. mdpi.com The reactivity of DOM to form DBPs is linked to its molecular composition. wisc.edu
Research has shown that the hydrophobic fraction of DOM is particularly reactive in forming DBPs. However, hydrophilic components also contribute significantly to DBP formation. researchgate.net The aromaticity of DOM components, as indicated by specific ultraviolet absorbance (SUVA), is a key factor in predicting DBP formation potential. researchgate.net While DOM from surface waters like lakes and rivers is a known DBP precursor, the composition and reactivity of DOM in groundwater are less understood, despite its importance as a drinking water source. wisc.edu The characteristics of DOM, and thus DBP formation, can also be influenced by the surrounding environment, such as forest ecosystems, which contribute significant amounts of dissolved organic carbon (DOC) to surface waters. mdpi.com
Influence of Bromide Ion Concentration in this compound Formation
The presence of bromide ions (Br⁻) in source water is a critical factor in the formation of brominated DBPs, including this compound. researchgate.netnih.gov During disinfection with chlorine-based chemicals, bromide is oxidized to form hypobromous acid (HOBr) and other reactive bromine species. researchgate.netnih.gov These bromine species are more reactive than chlorine and readily incorporate into organic matter, leading to the formation of brominated and mixed bromo-chloro DBPs. researchgate.netnih.gov
The concentration of bromide directly influences the speciation of the resulting DBPs. nih.gov Higher bromide concentrations lead to a shift from chlorinated DBPs to brominated ones. nih.govresearchgate.net Studies have shown that even low concentrations of bromide can significantly alter the types of DBPs formed, favoring the production of brominated compounds. duke.edu The bromine incorporation factor, which measures the extent to which bromine is incorporated into DBPs, increases with higher bromide concentrations. nih.govresearchgate.net
The following table illustrates the impact of increasing bromide concentration on the formation of different trihalomethane (THM) species during chlorination of wastewater effluent. While not specific to this compound, it demonstrates the general trend of increased bromine incorporation with higher bromide levels.
| Initial Bromide (mg/L) | Chloroform (B151607) (CHCl₃) (µg/L) | Bromodichloromethane (B127517) (CHCl₂Br) (µg/L) | Dibromochloromethane (CHClBr₂) (µg/L) | Bromoform (CHBr₃) (µg/L) |
| 0.1 | 80 | 25 | 5 | 1 |
| 0.5 | 40 | 50 | 30 | 10 |
| 1.0 | 20 | 45 | 55 | 25 |
| 2.0 | 10 | 30 | 70 | 60 |
| This table is illustrative, based on general trends reported in the literature, and does not represent specific experimental data from a single source. |
Contributions of Nitrogenous Precursors and Nitrite (B80452)
Nitrogenous compounds present in source water are essential precursors for the formation of nitrogenous disinfection byproducts (N-DBPs), a class that includes this compound. nih.gov These precursors can include amino acids, amines, and other organic nitrogen compounds. nih.govnih.gov For instance, amino acids such as tryptophan and alanine (B10760859) have been identified as significant precursors for trichloronitromethane (a related halonitromethane) during chlorination. nih.gov Similarly, asparagine and tyrosine can lead to its formation during chloramination. nih.gov
The nitrogen in N-DBPs can originate from the precursor organic nitrogen compound itself or, in the case of chloramination, from the monochloramine disinfectant. nih.gov The presence of nitrite can also play a role in the formation of certain DBPs, although its direct pathway to this compound is less well-defined in the literature. It is the combination of a nitrogen source, organic carbon, and halogens (from the disinfectant and bromide) that leads to the formation of compounds like this compound.
Impact of Disinfection Processes and Operational Conditions
The choice of disinfectant and the conditions under which it is applied have a profound impact on the formation of this compound.
Formation under Chlorination Regimes
Chlorination is a widely used disinfection method that involves the application of chlorine gas or hypochlorite (B82951) solutions. nih.govnih.gov This process is known to produce a wide range of DBPs, including trihalomethanes, haloacetic acids, and halonitromethanes. nih.govnih.gov During chlorination, the presence of bromide ions leads to the formation of hypobromous acid, which then reacts with organic and nitrogenous precursors to form brominated and mixed bromo-chloro DBPs like this compound. researchgate.netnih.gov
Operational parameters such as pH, temperature, disinfectant dose, and contact time significantly influence the formation of DBPs during chlorination. nih.gov For instance, higher pH levels can increase the formation of certain brominated DBPs. nih.gov The concentration of halogenated DBPs formed during the first 24 hours of reaction is generally highest under chlorination compared to other disinfection methods. nih.gov
Formation under Chloramination Regimes
Chloramination, the use of chloramines (typically monochloramine) as a disinfectant, is often employed to reduce the formation of regulated DBPs like trihalomethanes and haloacetic acids. nih.govca.gov However, chloramination can lead to the formation of other DBPs, including N-DBPs. nih.govdwqr.scot
While chloramination generally produces lower concentrations of total halogenated DBPs compared to chlorination, it can favor the formation of certain brominated and nitrogenous species. nih.govca.gov In the presence of bromide, monochloramine can oxidize it to form reactive bromine species, which then participate in DBP formation. ca.gov Modeling studies suggest that bromochloramine and monobromamine are major species responsible for the formation of brominated DBPs during chloramination. ca.gov The formation of N-DBPs during chloramination is influenced by factors such as the monochloramine-to-organic nitrogen molar ratio, reaction time, and pH. nih.gov
The following table provides a comparative overview of DBP formation under chlorination and chloramination.
| Disinfection Byproduct Class | Relative Formation in Chlorination | Relative Formation in Chloramination |
| Trihalomethanes (THMs) | Higher | Lower |
| Haloacetic Acids (HAAs) | Higher | Lower |
| Nitrogenous DBPs (N-DBPs) | Variable | Can be higher for certain species |
| Brominated DBPs | Formation enhanced by bromide | Formation enhanced by bromide, sometimes with higher bromine incorporation |
| This table presents general trends and not absolute values. |
Effects of Alternative Disinfectants on this compound Formation
The choice of disinfectant is a critical factor in determining the profile of disinfection by-products formed in treated water. While chlorine is a widely used and effective disinfectant, its reaction with natural organic matter (NOM) is a primary pathway for the formation of a wide range of halogenated DBPs.
Alternative disinfectants, such as chloramines and chlorine dioxide, are often employed to minimize the formation of regulated DBPs like THMs and HAAs. researchgate.net Research indicates that chloramines and chlorine dioxide generally produce a lower yield of total organic halogen (TOX) compared to free chlorine. researchgate.net However, the specific impact of these alternative disinfectants on the formation of this compound is not well-documented. It is known that the formation of brominated DBPs is influenced by the presence of bromide ions in the source water, which can be oxidized by disinfectants to form reactive bromine species. nih.gov These reactive species can then incorporate into organic precursors. The efficiency of this process varies between different disinfectants. For instance, free chlorine is generally more effective at oxidizing bromide than chloramines, which could suggest a lower formation potential of brominated compounds like this compound when using chloramination. nih.gov
Pre-ozonation, another strategy to control DBP formation, has been shown to decrease the formation of THMs and HAAs in most waters when followed by chlorination. researchgate.net Ozone can alter the structure of natural organic matter, potentially reducing its reactivity towards chlorine and subsequent DBP formation. However, the effect of pre-ozonation on the precursors of halonitromethanes, and specifically this compound, requires further investigation.
Table 1: General Impact of Different Disinfectants on DBP Formation
| Disinfectant | General Effect on Trihalomethane (THM) Formation | General Effect on Haloacetic Acid (HAA) Formation | Potential Implication for this compound Formation |
| Free Chlorine | High potential | High potential | Likely to promote formation, especially in bromide-rich waters. |
| Chloramines | Lower potential compared to free chlorine | Lower potential compared to free chlorine | Potentially lower formation compared to free chlorine. nih.gov |
| Chlorine Dioxide | Significantly lower potential | Variable, can form some chlorinated DBPs but not typically THMs | Formation potential is likely low. researchgate.net |
| Ozone (pre-treatment) | Reduces precursors for subsequent chlorination | Reduces precursors for subsequent chlorination | May reduce the formation potential by altering organic precursors. researchgate.net |
This table provides a generalized overview. The actual formation of any specific DBP, including this compound, is highly dependent on water quality parameters such as the nature and concentration of organic precursors, bromide ion concentration, pH, and temperature.
Temperature and pH Effects on this compound Formation Kinetics
The pH of the water plays a complex role in DBP formation, influencing both the chemical state of the disinfectant and the reactivity of organic precursors. utrgv.eduutrgv.edu For trihalomethanes, formation is generally favored at higher pH values. nih.gov Conversely, the formation of some haloacetic acids tends to increase as pH decreases. utrgv.edu The impact of pH on the formation of halonitromethanes is less clear. However, a study on the formation of various DBPs in secondary effluent found that chlorination at a high pH led to an increased formation of trichloronitromethane. nih.gov This suggests that the formation of this compound might also be enhanced under alkaline conditions, although further research is needed to confirm this.
Table 2: Expected Influence of Temperature and pH on this compound Formation
| Parameter | General Trend for DBP Formation | Expected Effect on this compound Formation Rate |
| Temperature | Increased reaction rates with increasing temperature. nih.govnih.gov | Increase |
| pH | Complex and compound-specific effects. utrgv.eduutrgv.edu | Potentially increases with higher pH, similar to other halonitromethanes. nih.gov |
Photolytic Degradation and Formation under UV Irradiation
Ultraviolet (UV) irradiation is increasingly used in water treatment for disinfection. UV light can also induce the degradation of various organic compounds, including some disinfection by-products. purdue.edu The effectiveness of photolytic degradation depends on the specific chemical structure of the compound and the wavelength of the UV light.
While direct photolysis can break down some organic molecules, the presence of other substances, such as chlorine, can lead to advanced oxidation processes (AOPs) that generate highly reactive radicals, like the hydroxyl radical (•OH) and chlorine radical (•Cl). purdue.edu These radicals can then degrade a wider range of organic contaminants.
The photolytic behavior of this compound has not been extensively studied. However, research on other brominated compounds suggests that they can undergo degradation upon exposure to UV light. nih.gov The carbon-bromine bond is generally weaker than the carbon-chlorine bond, which may make brominated compounds more susceptible to photolysis.
Conversely, UV irradiation can also influence the formation of DBPs during subsequent disinfection processes. UV treatment can alter the structure of dissolved organic matter (DOM), which may change its reactivity and the types and amounts of DBPs formed upon post-chlorination. researchgate.netnih.gov For instance, UV irradiation has been shown to enhance the formation of iodinated trihalomethanes during post-chloramination. nih.gov The impact of UV treatment on the formation of this compound is an area that requires further investigation to fully understand the potential trade-offs of this treatment technology.
Elucidation of Proposed Reaction Pathways for this compound Synthesis
The precise reaction pathways leading to the formation of this compound in disinfected water are not well-established. However, based on the general understanding of DBP formation, a plausible pathway can be proposed.
The formation of halonitromethanes is believed to originate from the reaction of disinfectants with specific nitrogen-containing organic precursors present in the water. Amino acids, and other nitrogenous compounds within the complex matrix of natural organic matter, are likely candidates.
The proposed pathway for the formation of this compound likely involves the following key steps:
Oxidation of Bromide: Disinfectants such as chlorine oxidize bromide ions (Br⁻) present in the source water to form hypobromous acid (HOBr) and other reactive bromine species.
Reaction with Organic Precursors: These reactive bromine and chlorine species then react with specific organic precursors containing nitrogen and a methyl ketone or similar functional group.
Halogenation: The precursor molecule undergoes electrophilic substitution reactions where hydrogen atoms are replaced by bromine and chlorine atoms.
Nitration and Cleavage: Subsequent reactions involving nitrogenous precursors and the disinfectant can lead to the introduction of a nitro group (-NO₂) and cleavage of the molecule to form the final this compound product.
This proposed pathway is a simplification of what are likely very complex and competing reaction mechanisms. The specific structure of the organic precursors and the reaction conditions (pH, temperature, disinfectant type, and concentration) will all play a crucial role in determining the final yield and speciation of the halonitromethanes formed.
Further research, potentially utilizing advanced analytical techniques such as mass spectrometry to identify reaction intermediates, is necessary to fully elucidate the specific reaction pathways for the synthesis of this compound. researchgate.net
Advanced Analytical Methodologies for Dibromochloronitromethane Detection
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical first step to isolate and concentrate dibromochloronitromethane from complex sample matrices, thereby enhancing detection sensitivity and accuracy. The choice of technique depends on the sample type (e.g., water, soil, biological tissues) and the concentration of the analyte.
Headspace extraction is a technique used for the analysis of volatile organic compounds (VOCs) by sampling the vapor phase in equilibrium with a solid or liquid sample. teledynelabs.com
Static Headspace Analysis : In this method, the sample is sealed in a vial and heated to allow volatile compounds, including this compound, to partition into the vapor phase (headspace). teledynelabs.com A portion of this vapor is then injected into a gas chromatograph for analysis. While this method is simple and rapid, its effectiveness is dependent on the sample matrix. nih.gov
Dynamic Headspace Analysis : This technique, also known as purge-and-trap, continuously sweeps the headspace with an inert gas, concentrating the analytes on a trap. This method can be over 100 times more efficient for aqueous matrices compared to static headspace analysis. teledynelabs.com
Headspace Solid-Phase Microextraction (HS-SPME) : HS-SPME is a solvent-free technique that uses a fused silica fiber coated with a sorbent material to extract analytes from the headspace. unirioja.es The fiber is exposed to the headspace of the sample, where volatile compounds are adsorbed. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. unirioja.es HS-SPME has been shown to be more sensitive than static headspace methods. unirioja.es Optimization of HS-SPME involves several parameters, as detailed in the table below. unirioja.es
| Parameter | Condition | Rationale/Effect |
|---|---|---|
| Fiber Type | Carboxen–polydimethylsiloxane (CAR-PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | The choice of fiber coating affects the selectivity and efficiency of the extraction. Different coatings have varying affinities for different types of compounds. unirioja.es |
| Extraction/Incubation Temperature | Typically between 45°C and 100°C | Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace and enhancing extraction kinetics. unirioja.es |
| Extraction Time | Ranges from 15 to 60 minutes | This is the time the fiber is exposed to the headspace. Longer times can increase the amount of analyte extracted, up to the point of equilibrium. unirioja.es |
| Salt Addition (Salting Out) | Addition of NaCl (e.g., to saturation) | Increases the ionic strength of aqueous samples, which decreases the solubility of organic compounds and promotes their partitioning into the headspace. |
Purge-and-trap is a highly efficient dynamic headspace technique widely used for the analysis of volatile organic compounds in water and soil samples. teledynelabs.com The method consists of bubbling an inert gas (such as helium or nitrogen) through a sample, which strips the volatile compounds from the matrix. cdc.gov The gas stream then passes through a trap containing one or more adsorbent materials, where the analytes are concentrated. cdc.gov After purging is complete, the trap is rapidly heated, and the analytes are desorbed and backflushed with carrier gas into a gas chromatograph. cdc.gov
This technique is particularly well-suited for biological samples like blood or urine that are soluble in water. nih.gov The efficiency of the purge-and-trap process is influenced by several factors, including purge time, flow rate, and the temperature of the sample. teledynelabs.com Newer purge-and-trap systems feature advanced water management to minimize the transfer of water vapor to the analytical system. davidsonanalytical.co.uk
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orglibretexts.org For the analysis of this compound in water, a non-polar organic solvent like pentane can be used to extract the compound from the aqueous sample. libretexts.org The process involves vigorous mixing of the two phases in a separatory funnel to facilitate the transfer of the analyte into the organic layer, which is then collected for analysis. youtube.com To enhance extraction efficiency, the process can be repeated multiple times with fresh portions of the organic solvent. columbia.edu
Solid Phase Microextraction (SPME) is a modern, solvent-free extraction technique that utilizes a coated fiber to isolate and concentrate analytes. makhillpublications.co In Direct Immersion SPME (DI-SPME) , the fiber is placed directly into the liquid sample. makhillpublications.co Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the GC for analysis. makhillpublications.co The choice of fiber coating is crucial and depends on the polarity of the target analyte. makhillpublications.co For trihalomethanes, polydimethylsiloxane (PDMS) coatings are commonly used. makhillpublications.co
A comparison of these techniques highlights their respective advantages and applications.
| Technique | Principle | Primary Application for this compound | Advantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. libretexts.org | Extraction from aqueous samples, such as drinking water. libretexts.org | Well-established, can handle larger sample volumes. |
| Solid Phase Microextraction (SPME) | Partitioning of analyte between the sample matrix and a solid-phase coating on a fiber. makhillpublications.co | Extraction from water samples; suitable for both direct immersion and headspace modes. makhillpublications.co | Solvent-free, simple, combines extraction and preconcentration. makhillpublications.co |
Adsorbent resins are synthetic polymeric materials with a high surface area and porous structure, designed for the selective extraction and concentration of molecules from liquid or gas streams. purolite.comsisweb.com They are integral to various thermal desorption applications, including the traps used in purge-and-trap systems. sisweb.com
These resins function by adsorbing target analytes onto their surface. purolite.com The selection of a resin depends on the specific properties of the compounds to be analyzed. sisweb.com For volatile organic compounds like this compound, several types of materials are commonly employed.
Porous Polymers : Tenax® TA, based on 2,6-diphenylene oxide, is a widely used porous polymer resin. sisweb.com It exhibits low affinity for water, making it exceptionally useful for purging volatiles from samples with high moisture content. sisweb.com
Graphitized Carbon Blacks : Materials like Carbotrap® are effective for trapping a broad range of organic compounds. nih.govsisweb.com
Carbon Molecular Sieves : Carbosieve SIII is another carbon-based adsorbent used in these applications. sisweb.com
The table below summarizes key adsorbent resins used in the analysis of volatile compounds.
| Adsorbent Resin | Composition | Key Properties and Applications |
|---|---|---|
| Tenax® TA | Porous polymer based on 2,6-diphenylene oxide. sisweb.com | Low water affinity, ideal for high moisture samples. Specified in EPA and NIOSH methods. sisweb.com |
| Tenax® GR | Composite of Tenax TA and 30% graphite. sisweb.com | Higher breakthrough volume for many VOCs while maintaining low water affinity and high thermal stability. sisweb.com |
| Carbotrap® / Carbotrap C® | Graphitized carbon black. nih.govsisweb.com | Ideal for trapping a wide range of airborne organic compounds. sisweb.com |
Chromatographic Separation Techniques
Following extraction and preconcentration, gas chromatography (GC) is the preferred analytical technique for the separation and quantification of this compound. cdc.gov
Optimizing GC parameters is essential to achieve good separation (resolution) of this compound from other compounds in a mixture within a reasonable analysis time. uib.no Key parameters that can be adjusted include the GC column, carrier gas, temperature program, and detector. gcms.czchromatographyonline.com
Column Selection and Dimensions: The choice of a capillary column significantly impacts separation efficiency. gcms.cz
Internal Diameter (ID) : Narrower columns (e.g., 0.15 mm ID) provide greater efficiency and allow for faster analysis times compared to conventional columns (e.g., 0.25 mm ID). gcms.cz
Film Thickness : Thinner films are suitable for less volatile analytes and can increase sensitivity, while thicker films are better for highly volatile compounds. chromatographyonline.com
Column Length : Longer columns increase resolution but also extend the analysis time. gcms.cz Shorter, narrow-bore columns can often provide faster analysis without compromising results. gcms.cz
Stationary Phase : A non-polar or mid-polar phase is typically used for halogenated hydrocarbons. Using the least polar phase possible is often recommended as more polar phases tend to have higher bleed. chromatographyonline.com
Carrier Gas and Flow Rate: The choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) and its linear velocity affects both efficiency and speed. uib.no Hydrogen often provides the highest efficiency at higher linear velocities, leading to faster run times. uib.no
Temperature Programming: A temperature gradient program, where the oven temperature is increased during the run, is typically used to separate a mixture of compounds with different boiling points. gcms.cz The initial temperature, ramp rate, and final temperature are optimized to achieve the best resolution. uib.no For example, a starting temperature of 60°C might be used in a programmed temperature analysis. uib.no
Detector Selection: The detector must be sensitive to halogenated compounds.
Electron Capture Detector (ECD) : Highly sensitive to electrophilic compounds such as halogenated hydrocarbons. cdc.gov
Halogen-Sensitive Detector (HSD) : Also known as an Electrolytic Conductivity Detector (ELCD), it is specific and sensitive to halogen-containing compounds. cdc.gov
Mass Spectrometry (MS) : Provides definitive identification of the compound based on its mass spectrum, making it the method of choice when absolute confidence in compound identity is required. cdc.gov
The following table outlines typical optimized parameters for GC analysis.
| GC Parameter | Optimized Condition | Impact on Analysis |
|---|---|---|
| Column | Narrow bore capillary column (e.g., 20 m x 0.15 mm x 0.15 µm). gcms.cz | Increases peak efficiency and reduces analysis time. gcms.cz |
| Carrier Gas | Helium or Hydrogen. uib.no | Affects separation efficiency and analysis speed. uib.no |
| Oven Temperature | Temperature programmed (e.g., start at 60°C, ramp up). uib.no | Optimizes separation of compounds with varying volatilities. uib.no |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS). cdc.gov | Provides high sensitivity for halogenated compounds (ECD) or definitive identification (MS). cdc.gov |
Specialty GC Column Selection and Performance
Non-polar columns are often a suitable starting point for the analysis of non-polar compounds, as they separate analytes primarily based on their boiling points. thermofisher.comanalyticalcolumns.com However, for compounds containing heteroatoms like halogens, nitrogen, or carbonyl groups, a stationary phase with some degree of polarity can offer enhanced selectivity. gcms.cz For instance, a mid-polarity stationary phase, such as one containing trifluoropropylmethyl polysiloxane, can be effective for the analysis of disinfection byproducts, including halonitromethanes. kromat.hu
Key performance characteristics to consider when selecting a specialty GC column include:
Internal Diameter (I.D.): The column's internal diameter affects both efficiency and sample capacity. greyhoundchrom.comsigmaaldrich.com Narrower columns (e.g., 0.10 or 0.18 mm I.D.) provide higher efficiency, resulting in sharper, better-resolved peaks, which is advantageous for complex samples. sigmaaldrich.com However, they have a lower sample capacity. Wider bore columns have a greater sample capacity but offer lower separation efficiency. sigmaaldrich.comanalyticalcolumns.com A 0.25 mm I.D. is often a good compromise for many applications. greyhoundchrom.comsigmaaldrich.com
Film Thickness: The thickness of the stationary phase film impacts the retention of analytes. Thicker films are suitable for highly volatile compounds as they increase retention, potentially eliminating the need for sub-ambient oven temperatures. greyhoundchrom.comanalyticalcolumns.com Thinner films lead to sharper peaks and reduced column bleed, which can improve the signal-to-noise ratio. greyhoundchrom.com
Column Length: A longer column generally provides better resolution, but also increases analysis time. analyticalcolumns.com Doubling the column length can increase resolution by about 40%. analyticalcolumns.com
Stationary Phase Composition: The chemical composition of the stationary phase determines its interaction with the analytes. For halogenated compounds, phases that can engage in specific interactions, such as those with fluorine-containing groups, can provide unique selectivity. gcms.cz
The performance of a selected GC column is also influenced by operational parameters such as oven temperature programming, carrier gas flow rate, and injection technique. It is crucial that the chosen stationary phase can withstand the temperature requirements of the analytical method. greyhoundchrom.com
Table 1: General Guidelines for GC Column Selection
| Column Parameter | Effect on Performance | Typical Selection for Halogenated Nitromethanes |
| Stationary Phase Polarity | Dictates selectivity and elution order. | Mid-polarity to enhance separation from other disinfection byproducts. |
| Internal Diameter (I.D.) | Affects efficiency and sample capacity. | 0.25 mm for a balance of efficiency and capacity. |
| Film Thickness | Influences retention of volatile compounds. | 0.25 to 1.40 µm depending on the volatility of co-eluting compounds. researchgate.net |
| Column Length | Impacts resolution and analysis time. | 30 to 60 meters for complex environmental samples. |
High-Resolution Detection and Quantification Strategies
The Electron Capture Detector (ECD) is a highly sensitive and selective detector used in gas chromatography, particularly for the analysis of electronegative compounds such as those containing halogens. chromatographyonline.comscioninstruments.com Invented by James Lovelock in 1957, the ECD has become a cornerstone in the trace analysis of halogenated compounds like this compound. chromatographyonline.comwikipedia.org
The operational principle of the ECD involves a radioactive source, typically Nickel-63 (⁶³Ni), which emits beta particles (electrons). scioninstruments.combucksci.com These electrons ionize the carrier gas (often nitrogen or a mix of argon and methane), creating a stable cloud of free electrons and generating a constant background current. wikipedia.orgbucksci.com When an electronegative analyte, such as this compound, passes through the detector, it captures some of these free electrons. scioninstruments.comwikipedia.org This capture reduces the standing current, and the detector's electronics work to maintain a constant current by increasing the pulse rate. bucksci.comsri-instruments-europe.com The change in this pulse rate is proportional to the concentration of the analyte. wikipedia.org
The ECD is renowned for its exceptional sensitivity, with detection limits that can be 10 to 1,000 times lower than a Flame Ionization Detector (FID). wikipedia.org It can detect some compounds at the parts-per-trillion (ppt) level. chromatographyonline.combucksci.com This high sensitivity makes it particularly well-suited for environmental monitoring where contaminants are often present in trace amounts. gcms.cz
Key characteristics of the Electron-Capture Detector include:
High Selectivity: The ECD is highly selective for compounds that can capture electrons, which includes halogenated compounds, nitriles, and nitro compounds. wikipedia.org It shows little to no response to hydrocarbons. chromatographyonline.com
High Sensitivity: It is one of the most sensitive classical GC detectors. chromatographyonline.com
Limited Dynamic Range: The ECD has a relatively narrow linear range compared to other detectors. wikipedia.orgdavidsonanalytical.co.uk
Despite its advantages, the ECD is susceptible to interferences from other electron-capturing compounds that may be present in the sample matrix, such as oxygenated or nitrogenous compounds. davidsonanalytical.co.uk
Mass Spectrometry (MS) coupled with Gas Chromatography (GC) is a powerful and definitive technique for the identification and quantification of this compound. nih.govcdc.gov GC-MS combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. sim-gmbh.dethermofisher.com This combination allows for the separation of complex mixtures and provides detailed structural information about the individual components. thermofisher.com
The process begins with the GC separating the components of a sample. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that acts as a chemical fingerprint. nih.gov
Over the past few decades, GC-MS has been instrumental in the discovery and monitoring of hundreds of disinfection by-products (DBPs), including this compound, in drinking water. nih.govresearchgate.net
In a standard GC/MS setup, the mass spectrometer is often a single quadrupole instrument. After the analytes are separated by the GC, they enter the ion source of the mass spectrometer where they are typically ionized by Electron Ionization (EI). This energetic process causes the molecules to fragment in a reproducible manner. The resulting positively charged fragments are then accelerated into the quadrupole mass analyzer, which filters them according to their mass-to-charge ratio. thermofisher.com
The detector records the abundance of each ion at different m/z values, generating a mass spectrum. The retention time from the GC provides one level of identification, while the mass spectrum provides a much higher degree of certainty. innovatechlabs.com For unequivocal identification of this compound, the obtained mass spectrum is compared to a reference spectrum from a known standard or a spectral library. gcms.cz
GC/MS can be operated in two main modes:
Full Scan Mode: The mass spectrometer scans across a wide range of m/z values, providing a complete mass spectrum for each compound. This is useful for identifying unknown compounds in a sample. thermofisher.com
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific m/z values that are characteristic of the target analyte. This mode offers significantly increased sensitivity compared to full scan. thermofisher.comwikipedia.org
Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC/MS/MS) is an advanced technique that offers superior selectivity and sensitivity for targeted analyses. shimadzu.com This is particularly beneficial when analyzing for trace levels of this compound in complex matrices. kromat.hu A triple quadrupole mass spectrometer consists of two quadrupole mass analyzers separated by a collision cell. shimadzu.comdrawellanalytical.com
The most common mode of operation for a triple quadrupole instrument is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). wikipedia.orgspringernature.com The MRM process involves the following steps:
Precursor Ion Selection: The first quadrupole (Q1) is set to select only the ion of a specific m/z corresponding to the parent ion of this compound.
Collision-Induced Dissociation (CID): The selected precursor ion then enters the second quadrupole (q2), which acts as a collision cell. Here, it collides with an inert gas, causing it to fragment into product ions.
Product Ion Selection: The third quadrupole (Q3) is set to monitor one or more specific product ions that are characteristic of the fragmentation of the precursor ion.
This two-stage mass filtering process significantly reduces background noise and chemical interferences, leading to a much higher signal-to-noise ratio and lower detection limits compared to single quadrupole MS. shimadzu.com The specificity of the precursor-to-product ion transition provides a very high degree of confidence in the identification and quantification of the target analyte. cuni.cz The ability to monitor multiple transitions for a single compound further enhances the reliability of the analysis. shimadzu.com
Table 2: Comparison of MS Techniques for this compound Analysis
| Technique | Principle | Advantages | Common Applications |
| GC/MS (Single Quadrupole) | Separates compounds by GC, followed by ionization, fragmentation, and mass analysis. | Good for both qualitative and quantitative analysis; library matching for identification. | Routine environmental monitoring, quality control. selectscience.net |
| GC/MS/MS (Triple Quadrupole - MRM) | Two stages of mass filtering for a specific precursor-to-product ion transition. | High selectivity and sensitivity; reduced matrix interference; excellent for trace quantification. shimadzu.com | Analysis of complex samples like wastewater; trace-level contaminant detection. kromat.huresearchgate.net |
For targeted analysis of this compound using a single quadrupole GC/MS system, the Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity. nih.gov In SIM mode, instead of scanning the entire mass range, the mass spectrometer is programmed to detect only a few specific ions that are characteristic of the target compound. wikipedia.orgthermofisher.com
By focusing the detector's time on just these few ions, the signal-to-noise ratio is significantly improved, leading to lower detection limits compared to the full scan mode. mdpi.comnih.gov The selection of which ions to monitor is based on the mass spectrum of this compound, typically choosing the most abundant and characteristic ions.
While SIM mode offers greater sensitivity, it provides less spectral information than a full scan, as only the selected ions are recorded. thermofisher.com Therefore, it is crucial to have prior knowledge of the target compound and its fragmentation pattern. The retention time from the GC, combined with the detection of the specific ions at the correct relative abundances, provides a high degree of confidence in the identification of this compound.
Mass Spectrometry (MS) Applications in this compound Identification
Membrane Inlet Mass Spectrometry (MIMS)
Membrane Inlet Mass Spectrometry (MIMS) is a powerful analytical technique for the real-time analysis of volatile and semi-volatile organic compounds directly from various matrices, including water. sdu.dknih.gov This method is particularly well-suited for monitoring disinfection byproducts (DBPs) like this compound. The core of the MIMS technique involves a semi-permeable membrane that separates the sample matrix from the high vacuum of a mass spectrometer. sdu.dk
The operational principle relies on the selective diffusion of analytes, such as this compound, through the membrane and into the mass spectrometer for ionization and detection. azom.com The most commonly used membrane material for DBP analysis is polydimethylsiloxane (PDMS), a hydrophobic polymer that effectively repels water while allowing small, hydrophobic organic molecules to pass through. sdu.dk This process results in a significant enrichment of the analyte relative to the water matrix entering the mass spectrometer. sdu.dk
MIMS offers several distinct advantages for the detection of this compound:
Real-Time Analysis: The direct diffusion of gases through the membrane enables continuous, real-time monitoring of analyte concentrations, which is ideal for tracking the formation or degradation of DBPs in dynamic systems like water treatment processes. sdu.dkazom.com
High Sensitivity: The technique is capable of detecting trace levels of contaminants, even within complex sample matrices. azom.com
No Sample Preparation: For volatile compounds in aqueous samples, MIMS allows for direct analysis without the need for extraction or other preparatory steps, simplifying the analytical workflow. sdu.dk
Versatility: MIMS can be configured for various applications, including environmental monitoring and studying chemical reaction kinetics. sdu.dk
The table below summarizes the key features of the MIMS technique for DBP analysis.
| Feature | Description | Reference |
| Principle | Selective pervaporaporation of volatile analytes through a semi-permeable membrane directly into a mass spectrometer's vacuum. | sdu.dk |
| Common Membrane | Polydimethylsiloxane (PDMS) is typically used due to its hydrophobicity, which enriches hydrophobic analytes. | sdu.dk |
| Primary Advantage | Enables real-time, continuous monitoring without sample pre-treatment. | nih.govazom.com |
| Application | Widely used for the analysis of volatile organic compounds (VOCs), including disinfection byproducts in water. | sdu.dknih.gov |
Method Validation and Performance Metrics in this compound Analysis
Evaluation of Method Detection Limits and Quantification Limits
Method validation is crucial for ensuring the reliability of analytical data. Key metrics in this process are the Method Detection Limit (MDL) and the Quantification Limit (QL), often referred to as the Practical Quantitation Limit (PQL) or Limit of Quantitation (LOQ).
The Method Detection Limit (MDL) is defined by the U.S. Environmental Protection Agency (EPA) as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. wef.orgadvancedplatingtech.com It is a statistical determination of a method's sensitivity at the lowest detectable level. ecesis.net The MDL is typically determined by analyzing a minimum of seven replicate samples of a matrix (e.g., reagent water) spiked with the analyte at a concentration one to five times the expected MDL. advancedplatingtech.com The standard deviation of these measurements is then multiplied by the appropriate Student's t-value for a 99% confidence level. wef.org
The Quantification Limit (QL) represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy under routine laboratory conditions. advancedplatingtech.comecesis.netohiowea.org It is the minimum concentration at which the analytical system can provide a recognizable signal and an acceptable calibration point. wef.org The QL is generally higher than the MDL, often estimated as 5 to 10 times the MDL. ohiowea.org This limit is crucial for regulatory compliance, as it often becomes the practical reporting limit for monitoring purposes. wef.org
The relationship between these metrics is summarized in the table below.
| Metric | Definition | Significance |
| Method Detection Limit (MDL) | The minimum measured concentration reported with 99% confidence that it is distinguishable from a blank result. ecesis.net | Indicates the presence of the analyte with statistical confidence. advancedplatingtech.com |
| Quantification Limit (QL) | The lowest concentration that can be quantitatively determined with acceptable accuracy and precision. ecesis.net | Represents the lowest level achievable by good laboratories under routine operating conditions. advancedplatingtech.com |
Assessment of Analytical Accuracy and Precision
Accuracy and precision are fundamental performance metrics that describe the quality of analytical measurements.
Accuracy refers to the closeness of a measured value to the true or accepted reference value. scioninstruments.comnih.gov It is a measure of the systematic error or bias in a method. In analytical chemistry, accuracy is often evaluated by analyzing certified reference materials or by performing recovery studies on spiked samples. The result is typically expressed as a percentage of the known value. nih.gov
Precision describes the closeness of agreement between a series of independent measurements of the same sample obtained under stipulated conditions. scioninstruments.comnih.gov It reflects the random error of a method and indicates its reproducibility. advancedplatingtech.com Precision is commonly expressed using statistical terms such as standard deviation or the coefficient of variation (CV%), with lower values indicating higher precision. njlm.net The U.S. Food and Drug Administration (FDA) further categorizes precision into repeatability (within-laboratory uncertainty) and reproducibility (between-laboratory uncertainty). nih.gov
Factors that can negatively impact both accuracy and precision include the use of uncalibrated equipment, improper sample handling, and inadequate chromatographic resolution. scioninstruments.comnih.gov
| Performance Metric | Description | How It Is Measured | Factors Affecting It |
| Accuracy | Closeness of a measurement to the true value. scioninstruments.com | Analysis of Certified Reference Materials; Percent recovery of a spiked sample. | Systematic errors, instrument calibration, matrix effects. scioninstruments.com |
| Precision | Closeness of multiple measurements to each other. scioninstruments.com | Standard Deviation, Coefficient of Variation (CV%). | Random errors, analyst technique, instrument stability. nih.gov |
Recovery Studies in Diverse Matrices
Recovery studies are essential for evaluating the performance of an analytical method in a specific sample matrix. The complexity of an environmental sample (e.g., wastewater, soil extract) can interfere with the analysis, causing what is known as the "matrix effect." nih.gov This effect can either suppress or enhance the analytical signal, leading to inaccurate quantification. researchgate.net
A recovery study involves adding a known amount of the analyte (spiking) to a blank sample matrix before any sample preparation or extraction steps. researchgate.net The sample is then processed and analyzed, and the measured concentration is compared to the known amount that was added. The result is expressed as a percentage recovery.
The primary goals of recovery studies are:
To determine the efficiency of the sample extraction and preparation steps.
To assess the influence of the sample matrix on the analytical result. nih.gov
Acceptable recovery percentages vary depending on the analyte, concentration, and regulatory requirements, but values between 80% and 120% are often considered satisfactory. For instance, in the analysis of pharmaceuticals in fish feed, recovery values of 93-117% were deemed acceptable. researchgate.net Different matrices, such as tap water versus wastewater, can significantly impact analyte recovery, underscoring the need to validate methods for each specific matrix type. nih.gov
Synthesis and Characterization of Analytical Standards for this compound and Analogues
The availability of high-purity analytical standards is a prerequisite for the accurate identification and quantification of this compound in environmental samples. These standards are used to calibrate analytical instruments and validate methods.
The synthesis of this compound and its analogues, which are typically not commercially available in high purities, requires carefully controlled laboratory procedures. The synthesis route often involves the halogenation of a suitable precursor. For example, haloforms and other trihalomethanes can be synthesized through the haloform reaction, which involves the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone. A similar principle can be applied to nitromethane precursors.
Following synthesis, the identity and purity of the compound must be rigorously confirmed through various characterization techniques. This process ensures that the standard is suitable for its intended analytical purpose. Common characterization methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms. ¹H and ¹³C NMR are standard techniques.
Mass Spectrometry (MS): Determines the molecular weight and can provide structural information based on fragmentation patterns. It is often coupled with gas chromatography (GC/MS) for separation and identification. cdc.gov
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation.
Elemental Analysis: Determines the elemental composition (e.g., %C, %H, %N) of the compound, which can be compared to the theoretical values to confirm its empirical formula.
The purity of the standard is often assessed using chromatographic techniques like Gas Chromatography (GC) with a sensitive detector such as an Electron Capture Detector (ECD), which is highly responsive to halogenated compounds. cdc.gov
Toxicological Assessment and Biological Mechanisms of Dibromochloronitromethane
In Vitro Toxicological Studies of Dibromochloronitromethane
In vitro research provides a foundational understanding of the cytotoxic and genotoxic potential of this compound at the cellular level.
Studies utilizing mammalian cell lines, such as Chinese hamster ovary (CHO) cells, have been instrumental in assessing the cytotoxicity of this compound. Research indicates that exposure to this compound can lead to cell death. In a comparative analysis of nine different halonitromethanes, this compound was found to be the second most cytotoxic agent to CHO cells following a 72-hour exposure period. nih.gov The brominated halonitromethanes, as a group, consistently demonstrate higher cytotoxicity than their chlorinated counterparts. nih.gov
Table 1: Cytotoxicity Ranking of Halonitromethanes in CHO Cells This interactive table ranks various halonitromethanes based on their cytotoxicity to Chinese hamster ovary (CHO) cells, from most to least toxic.
| Rank | Compound Name | Abbreviation |
| 1 | Dibromonitromethane (B120713) | DBNM |
| 2 | This compound | DBCNM |
| 3 | Bromonitromethane | BNM |
| 4 | Tribromonitromethane | TBNM |
| 5 | Bromodichloronitromethane | BDCNM |
| 6 | Bromochloronitromethane | BCNM |
| 7 | Dichloronitromethane | DCNM |
| 8 | Chloronitromethane | CNM |
| 9 | Trichloronitromethane | TCNM |
| Source: nih.gov |
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially contributing to carcinogenesis. This compound has been evaluated for its genotoxic effects in various testing systems.
The single-cell gel electrophoresis assay, commonly known as the Comet assay, is a widely used method for detecting DNA damage in individual eukaryotic cells. springernature.comspringernature.com This technique can identify DNA strand breaks and alkali-labile sites. nih.govnih.gov In studies on disinfection byproducts, the Comet assay performed on CHO cells revealed that this compound is capable of inducing significant genomic DNA damage. nih.govnoaa.gov However, its potency in causing DNA damage was found to be less than several other halonitromethanes, such as dibromonitromethane and bromodichloronitromethane. nih.gov
The bacterial reverse mutation assay, or Ames test, is a standard method for assessing the mutagenic potential of chemical substances. nih.govre-place.be This test utilizes specific strains of Salmonella typhimurium that are engineered to be sensitive to mutagens. biotoxicity.comyoutube.com Based on results from such assays, halonitromethanes have been generally classified as weak mutagens in Salmonella. ca.gov
The genotoxicity of some chemicals can be altered by metabolic processes. In vitro assays, such as the Ames test, are often conducted both with and without an external metabolic activation system, typically a fraction of rat liver enzymes known as S9 mix. re-place.beeastman.com This system simulates the metabolic processes that occur in the liver, which can transform a compound into a more potent genotoxic metabolite. nih.govresearchgate.net The inclusion of this metabolic activation step is critical for evaluating whether the parent compound or its metabolites are responsible for the observed genotoxic effects. nih.gov
Genotoxicity Investigations
Comparative Toxicological Potency of Halonitromethanes
Comparative studies of halonitromethanes (HNMs) consistently show that the toxicological potency is heavily influenced by the specific halogen atoms present in the molecule. Research has demonstrated that brominated HNMs are generally more cytotoxic and genotoxic than their chlorinated analogs. nih.govnih.gov For example, dibromonitromethane exhibited the highest cytotoxicity and genotoxicity among the nine HNMs tested on CHO cells. nih.gov In contrast, trichloronitromethane was the least cytotoxic. nih.gov This trend highlights the significant role that bromine substitution plays in the toxicological properties of this class of compounds. The induction of oxidative stress is considered one of the key mechanisms underlying the toxicity of halonitromethanes. nih.gov
Table 2: Genotoxicity Ranking of Halonitromethanes in CHO Cells This interactive table ranks various halonitromethanes based on their potential to induce genomic DNA damage in Chinese hamster ovary (CHO) cells, from most to least potent.
| Rank | Compound Name | Abbreviation |
| 1 | Dibromonitromethane | DBNM |
| 2 | Bromodichloronitromethane | BDCNM |
| 3 | Tribromonitromethane | TBNM |
| 4 | Trichloronitromethane | TCNM |
| 5 | Bromonitromethane | BNM |
| 6 | This compound | DBCNM |
| 7 | Bromochloronitromethane | BCNM |
| 8 | Dichloronitromethane | DCNM |
| 9 | Chloronitromethane | CNM |
| Source: nih.gov |
Relative Toxicity of Brominated, Chlorinated, and Iodinated Disinfection By-Products
The toxicological profiles of disinfection by-products (DBPs) are significantly influenced by the specific halogen atoms incorporated into their molecular structure. Research consistently demonstrates that brominated and iodinated DBPs tend to exhibit higher toxicity than their chlorinated counterparts nih.govresearchgate.netillinois.edunih.govresearchgate.net. The presence of bromide and iodide in source water can lead to the formation of these more potent DBPs during the disinfection process nih.govillinois.edu.
Studies comparing the cytotoxicity and genotoxicity of various halonitromethanes (HNMs), a class of nitrogenous DBPs that includes this compound, have provided specific insights into their relative potencies. In one study using Chinese hamster ovary (CHO) cells, the rank order of chronic cytotoxicity for a range of HNMs was determined. The results indicated that brominated HNMs were generally more cytotoxic than their chlorinated analogs nih.gov. Similarly, the genotoxicity, or the capacity to induce genomic DNA damage, was also found to be higher for brominated species nih.gov.
The specific ranking for chronic cytotoxicity in CHO cells after 72 hours of exposure was found to be: Dibromonitromethane > This compound > Bromonitromethane > Tribromonitromethane > Bromodichloronitromethane > Bromochloronitromethane > Dichloronitromethane > Chloronitromethane > Trichloronitromethane nih.gov.
For the induction of genomic DNA damage in the same cell line, the rank order was: Dibromonitromethane > Bromodichloronitromethane > Tribromonitromethane > Trichloronitromethane > Bromonitromethane > This compound > Bromochloronitromethane > Dichloronitromethane > Chloronitromethane nih.gov. These findings underscore the significant role that bromine substitution plays in the toxicity of halonitromethanes.
Table 1: Comparative Toxicity of Halonitromethanes in Chinese Hamster Ovary (CHO) Cells
| Compound | Cytotoxicity Rank | Genotoxicity Rank |
|---|---|---|
| Dibromonitromethane | 1 | 1 |
| This compound | 2 | 6 |
| Bromonitromethane | 3 | 5 |
| Tribromonitromethane | 4 | 3 |
| Bromodichloronitromethane | 5 | 2 |
| Bromochloronitromethane | 6 | 7 |
| Dichloronitromethane | 7 | 8 |
| Chloronitromethane | 8 | 9 |
| Trichloronitromethane | 9 | 4 |
Differential Toxicity between Nitrogenous and Carbonaceous Disinfection By-Products
Disinfection by-products are broadly categorized into carbonaceous DBPs (C-DBPs), such as trihalomethanes and haloacetic acids, and nitrogenous DBPs (N-DBPs), which include halonitromethanes like this compound. A growing body of evidence indicates that N-DBPs, as a class, exhibit greater genotoxicity, cytotoxicity, and carcinogenicity compared to C-DBPs nih.govresearchgate.netaip.org.
Halonitromethanes, including this compound, are a significant group of N-DBPs that have garnered considerable attention due to their high genotoxicity and cytotoxicity researchgate.net. Although often detected at lower concentrations than some regulated C-DBPs, their heightened toxic potential raises concerns about their impact on public health researchgate.net. For instance, N-DBPs such as halocetamides, haloacetonitriles, and halonitromethanes are generally more toxic than currently regulated DBPs nih.gov. This increased toxicity highlights the importance of understanding the formation and toxicological profiles of N-DBPs in disinfected drinking water.
Elucidation of Molecular and Cellular Mechanisms of this compound Toxicity
Investigation of DNA Damage Pathways
This compound, like other genotoxic DBPs, can induce damage to DNA, a critical event that can lead to mutations and potentially cancer if not properly repaired nih.gov. The cellular response to DNA damage involves a complex network of signaling pathways that detect the damage, arrest the cell cycle to allow for repair, and initiate repair processes clinicsinoncology.comnih.govresearchgate.net. If the damage is too extensive, these pathways can trigger apoptosis, or programmed cell death nih.gov.
The primary mechanisms of DNA repair include base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ) nih.govresearchgate.net. While the specific DNA repair pathways activated in response to this compound exposure are not fully elucidated, its classification as a genotoxin suggests that it can cause lesions that are recognized and processed by these systems nih.gov. The formation of covalent adducts with DNA is a potential mechanism of damage, as has been shown for other brominated DBPs like bromodichloromethane (B127517), where metabolism can lead to reactive intermediates that bind to DNA nih.gov.
Role of Oxidative Stress and Cellular Responses
Exposure to certain DBPs can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, a condition known as oxidative stress nih.gov. This can result in damage to cellular components, including lipids, proteins, and DNA nih.govmdpi.com. The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption rate mdpi.com.
Halogenated compounds can induce oxidative stress through their metabolism, which can generate free radicals nih.govmdpi.com. These radicals can initiate lipid peroxidation, a process that damages cell membranes, and can also directly damage DNA mdpi.commdpi.com. In response to oxidative stress, cells activate antioxidant defense mechanisms. However, if overwhelmed, this can lead to apoptosis or necrosis mdpi.comnih.gov. Studies on haloacetonitriles, a related class of N-DBPs, have shown they can trigger oxidative stress by depleting intracellular glutathione and increasing ROS concentrations researchgate.net. This suggests a plausible mechanism for this compound-induced toxicity.
Impact of Genetic Polymorphisms on Toxicological Response
Individual susceptibility to the toxic effects of DBPs can be influenced by genetic polymorphisms, which are variations in genes that can alter the function of enzymes involved in the metabolism and detoxification of xenobiotics nih.govnih.govopenbiotechnologyjournal.comresearchgate.net. Key enzymes in these pathways include the Glutathione S-transferases (GSTs) nih.govopenbiotechnologyjournal.com.
Polymorphisms in the GSTT1 gene have been of particular interest in the context of DBP toxicity. The GSTT1 gene encodes for the enzyme Glutathione S-transferase theta-1, which is involved in the detoxification of a range of compounds. However, it can also activate certain halogenated compounds, including brominated trihalomethanes, into mutagens nih.gov. A common polymorphism in GSTT1 is a deletion of the gene, resulting in a lack of enzyme activity (the "null" genotype) nih.gov.
Epidemiological studies have suggested that individuals with the active GSTT1 gene (present genotype) may have an increased risk of bladder cancer when exposed to high levels of trihalomethanes in drinking water nih.govupf.edu. This suggests that the GSTT1-mediated metabolic activation of certain DBPs may play a crucial role in their carcinogenicity. While direct studies on this compound are limited, its structural similarity to other brominated DBPs suggests that polymorphisms in GSTT1 and other metabolic genes could modulate its toxicological effects.
Current Limitations and Future Directions in this compound Toxicology Research
Despite the recognition of halonitromethanes as potent cytotoxins and genotoxins, significant knowledge gaps remain in the toxicological assessment of this compound nih.gov. A primary limitation is the lack of comprehensive toxicological data for many emerging DBPs, including specific mechanistic studies researchgate.net. While comparative toxicity studies provide valuable rank-order information, a deeper understanding of the molecular pathways initiated by this compound is needed nih.gov.
Future research should focus on several key areas. First, there is a need for more in-depth investigations into the specific DNA damage pathways activated by this compound and the types of DNA lesions it induces clinicsinoncology.com. This will help to better characterize its genotoxic mode of action. Second, further research is required to elucidate the precise role of oxidative stress in its toxicity and the specific cellular responses that are triggered.
Additionally, while the influence of genetic polymorphisms in genes like GSTT1 has been studied for DBP mixtures, more research is needed to understand how these variations specifically impact the toxicity of individual compounds like this compound researchgate.net. Finally, long-term animal carcinogenicity studies for many emerging DBPs are lacking, and such studies would be invaluable for assessing the potential human cancer risk associated with exposure to this compound researchgate.net. Addressing these research gaps will be crucial for developing more accurate risk assessments and for informing public health policies related to drinking water disinfection.
Need for Comprehensive In Vivo Animal Studies
While in vitro studies using mammalian cells have established that this compound can be cytotoxic (toxic to cells) and genotoxic (damaging to DNA), these findings are not sufficient to fully predict its potential health effects in humans. nih.gov There is a pressing need for comprehensive in vivo animal studies to understand the compound's behavior within a whole, living organism. nih.govbiobide.com
In vivo studies are crucial for several reasons:
Metabolic Processes: They allow researchers to investigate the absorption, distribution, metabolism, and excretion of this compound. The toxicity of a chemical can be significantly altered by metabolic processes, which may detoxify it or, conversely, transform it into a more reactive and harmful metabolite. nih.gov These complex interactions cannot be fully replicated in cell-based assays.
Systemic Effects: A living organism consists of interconnected organ systems. In vivo studies are essential to identify target organs and to understand the systemic effects of exposure, such as potential damage to the liver, kidneys, or nervous system, which are common targets for other related disinfection byproducts. nih.govcdc.gov
Dose-Response Relationships: Well-designed animal studies can establish dose-response relationships for various toxicological endpoints over different exposure durations (acute, subchronic, and chronic). vivotecnia.com This information is fundamental for human health risk assessment.
The reliance on limited in vitro data or extrapolations from other structurally similar compounds creates uncertainty in risk assessments. cdc.gov Therefore, formal preclinical toxicology studies in relevant animal models are a necessary step to bridge the gap between laboratory findings and potential human health risks. youtube.comichorlifesciences.com
Data Gaps in Specific Toxicological Endpoints
The current toxicological database for this compound is incomplete, with significant gaps in several key areas. While it has been identified as a genotoxic agent in mammalian cell cultures, comprehensive data from long-term animal studies are largely absent. nih.govresearchgate.net This lack of information hinders a thorough evaluation of its potential to cause chronic health effects.
Key Toxicological Endpoints with Insufficient Data:
Carcinogenicity: There is a notable lack of long-term carcinogenicity bioassays for this compound. While other disinfection byproducts, such as some trihalomethanes, have been studied for their carcinogenic potential in animals, specific data for this compound are needed. cdc.govnih.gov The International Agency for Research on Cancer (IARC) has classified the related compound dibromochloromethane as "not classifiable as to its carcinogenicity to humans (Group 3)" due to inadequate human data and limited animal data, highlighting the need for more robust research in this class of compounds. cdc.gov
Reproductive and Developmental Toxicity: Information on the potential for this compound to affect reproductive function or fetal development is scarce. nih.gov Developmental and reproductive toxicity (DART) studies are designed to assess safety across all life stages, from the reproductive capacity of adults to the development and future reproductive capacity of their offspring. birthdefectsresearch.org The absence of such studies for this compound represents a significant data gap. youtube.com
Neurotoxicity: The potential for this compound to be toxic to the nervous system has not been adequately investigated. Some other classes of DBPs have been shown to have neurotoxic potential in animal studies, but it is unknown if this applies to halonitromethanes like this compound. nih.govnih.gov
Immunotoxicity: The effect of this compound on the immune system is another critical unknown. Immunotoxicity studies evaluate the potential for a chemical to suppress or inappropriately stimulate the immune system, which could lead to decreased resistance to diseases or other health issues. epa.govnih.gov There is a lack of specific data on the immunotoxic potential of this compound.
| Toxicological Endpoint | Status of Available Data | Primary Data Gap |
|---|---|---|
| Genotoxicity | Positive in in vitro mammalian cell assays. ca.govnih.gov | Lack of comprehensive in vivo studies to confirm genotoxic effects and assess mutagenicity in a whole organism. |
| Carcinogenicity | No specific long-term animal bioassays identified. | Absence of chronic exposure studies to evaluate the potential for tumor formation. cdc.gov |
| Reproductive Toxicity | No specific studies identified. | Lack of multi-generational studies to assess effects on fertility and reproductive organ function. nih.gov |
| Developmental Toxicity | No specific studies identified. | Absence of studies evaluating potential adverse effects on fetal development (teratogenicity). nih.gov |
| Neurotoxicity | No specific studies identified. | Lack of studies investigating potential adverse effects on the central and peripheral nervous systems. nih.gov |
| Immunotoxicity | No specific studies identified. | Absence of studies designed to assess the potential for adverse effects on immune system function. epa.gov |
Challenges in Assessing Mixture Toxicity and Cumulative Exposure
This compound does not occur in isolation in drinking water; it is part of a complex mixture of hundreds of identified and unidentified disinfection byproducts. researchgate.netnih.gov This reality presents significant challenges for toxicological assessment.
Complex Interactions: The health effect of a chemical mixture is not always simply the sum of the effects of its individual components. ucla.edu Chemicals can interact in synergistic (producing a greater combined effect than the sum of their separate effects) or antagonistic (producing a smaller effect) ways. nih.gov Assessing the toxicity of this compound alone may not accurately reflect the risk it poses when present with numerous other DBPs. nih.gov
Cumulative Exposure: Humans are exposed to these DBP mixtures continuously over long periods through various routes, including ingestion, inhalation, and dermal contact. nih.govresearchgate.net Evaluating the health risks from this long-term, low-dose, multi-route cumulative exposure is exceptionally difficult. nih.govepa.gov Traditional single-chemical, high-dose studies may not capture the subtleties of chronic exposure to a complex mixture. nih.gov
Variable Composition: The composition and concentration of DBP mixtures in drinking water are not static. They vary significantly depending on the source water characteristics (e.g., levels of natural organic matter and bromide), the type of disinfectant used, and water treatment conditions like temperature and pH. nih.govacs.org This variability makes it challenging to define a "typical" exposure mixture for toxicological study and risk assessment.
Environmental Fate and Transport Dynamics of Dibromochloronitromethane
Degradation Pathways and Kinetics of Dibromochloronitromethane
The environmental persistence and transformation of this compound, a halogenated nitroalkane, are governed by a combination of biological and abiotic degradation processes. These processes, including biodegradation, photolysis, and hydrolysis, ultimately determine the compound's fate and transport dynamics in various environmental compartments.
Biodegradation Processes
Biodegradation involves the breakdown of organic substances by microorganisms. nih.gov While specific research on the biodegradation of this compound is limited, the degradation of halogenated organic compounds is a well-studied field, providing insights into its likely metabolic pathways.
The presence or absence of oxygen is a critical factor in the biodegradation of halogenated compounds. nih.gov
Aerobic Degradation: In the presence of oxygen, microorganisms utilize oxygenases to initiate the breakdown of organic molecules. For many halogenated compounds, aerobic degradation can be a slower process. Research on the closely related compound, dibromochloromethane, suggests that it is not easily biodegradable under aerobic conditions. cdc.gov This suggests that this compound may also exhibit resistance to rapid aerobic biodegradation.
Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, different microbial pathways are employed. For many chlorinated and brominated compounds, anaerobic degradation is a more effective process. nih.gov For instance, dibromochloromethane has been shown to be readily biodegradable under anaerobic conditions, with half-lives estimated to be between 21 and 42 days in anaerobic groundwater. cdc.gov This process often occurs through reductive dehalogenation, where halogen atoms are removed and replaced with hydrogen. It is plausible that this compound also undergoes more significant degradation under anaerobic conditions in environments such as saturated soils, sediments, and anoxic zones of water bodies.
The rate of biodegradation is influenced by a multitude of environmental factors that affect microbial activity and the availability of the contaminant. ijpab.com
Temperature: Temperature affects the metabolic rates of microorganisms, with degradation rates generally increasing with temperature up to an optimal point. ijpab.com
Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism, and thus for the biodegradation of organic contaminants.
Organic Matter Content: The amount and type of other organic matter present can affect the microbial community and may serve as a primary energy source, potentially leading to co-metabolism of compounds like this compound.
Microbial Community: The presence of specific microbial species with the enzymatic capability to degrade halogenated nitroalkanes is a prerequisite for biodegradation. The composition and density of this community will directly impact the degradation rate. elgalabwater.com
Biological activated carbon (BAC) is a water treatment technology that combines physical adsorption on granular activated carbon (GAC) with biological degradation by a biofilm that develops on the carbon surface. suezwaterhandbook.comnih.govethz.ch BAC filters are effective in removing a wide range of organic micropollutants from water. wur.nl
The primary mechanism involves the adsorption of the contaminant onto the activated carbon, which concentrates it and increases its contact time with the microbial biofilm. nih.gov The microorganisms can then biodegrade the adsorbed compounds. This symbiotic relationship can enhance the removal efficiency and extend the service life of the activated carbon. suezwaterhandbook.com
Photolytic Degradation in Aqueous Systems and on Surfaces
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For halonitromethanes (HNMs), this is a significant degradation pathway in sunlit surface waters. The process is influenced by factors such as pH and the wavelength of light.
Research on the UV photolysis of four HNMs, including the structurally similar dibromonitromethane (B120713) (DBNM), at a wavelength of 254 nm, has shown that the degradation follows first-order kinetics. nih.gov The photolysis rates of DBNM were found to be highly pH-dependent, increasing significantly as the pH approached its pKa value. nih.gov At acidic pH (3-5), the photolysis rates were low. However, as the pH increased, the rates increased sharply. nih.gov This is attributed to the deprotonation of the HNM, which alters its molar absorptivity. nih.gov
The degradation pathways are also influenced by pH. At acidic pH, homolysis is the likely major pathway, producing halides, nitrite (B80452), and nitrate. nih.gov At higher pH values, where the compound is deprotonated, heterolysis may become the dominant pathway, leading to the formation of carbon dioxide, nitrite, and halides for di-HNMs. nih.gov The UV energy required for 50% degradation of deprotonated HNMs is comparable to that used in UV disinfection processes, indicating that UV photolysis can be an effective control measure for these compounds in water treatment. nih.gov
| pH | Rate Constant (k, s⁻¹) | Half-Life (t½, s) |
|---|---|---|
| 3.0 | 0.0001 | 6931 |
| 5.0 | 0.0001 | 6931 |
| 7.0 | 0.0003 | 2310 |
| 8.0 | 0.0025 | 277 |
| 9.0 | 0.0045 | 154 |
Data for Dibromonitromethane (DBNM) is used as a proxy for this compound due to the lack of specific data for the latter. Data is estimated from graphical representations in scientific literature and should be considered illustrative. nih.gov
Hydrolytic Stability and Chemical Degradation
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of a compound is a measure of its resistance to this process.
The rate of hydrolysis can be influenced by pH and temperature. For many organic compounds, hydrolysis rates increase at very high or very low pH values and at elevated temperatures. However, for compounds like dibromochloromethane, these effects are not significant enough to make hydrolysis a rapid degradation process under typical environmental conditions. cdc.gov
Environmental Partitioning and Mobility
Environmental partitioning refers to the distribution of a chemical between different environmental compartments such as air, water, soil, and biota. A compound's mobility is determined by its physical and chemical properties, which influence its movement within and between these compartments. Understanding these processes is crucial for predicting the environmental fate and potential exposure pathways of a substance.
Volatilization from Aqueous to Atmospheric Phases
Volatilization is the process by which a substance evaporates from a liquid phase, such as water, into a gaseous phase, like the atmosphere. This is a significant transport mechanism for many organic compounds in aquatic environments. The tendency of a chemical to volatilize is primarily governed by its Henry's Law constant, vapor pressure, and water solubility.
Detailed research findings and specific data quantifying the volatilization rate of this compound from aqueous systems were not available in the searched scientific literature. Therefore, a data table for its volatilization characteristics cannot be generated.
Adsorption and Desorption Characteristics in Soils and Sediments
Adsorption is the adhesion of a chemical onto the surface of solid particles, such as soil or sediment, while desorption is the release of that chemical back into the surrounding medium, typically water. These processes are critical in determining a chemical's mobility in the subsurface environment. The extent of adsorption is often characterized by the organic carbon-water (B12546825) partition coefficient (Koc), which indicates the tendency of a compound to bind to the organic matter in soil and sediment.
Specific experimental data or detailed research findings on the adsorption and desorption characteristics of this compound in various types of soils and sediments could not be located in the available literature. Consequently, a data table for its sorption coefficients cannot be provided.
Transport Dynamics in Groundwater and Surface Water Systems
The transport of a chemical in groundwater and surface water is governed by a combination of physical processes, including advection (movement with the bulk flow of water), dispersion (spreading due to velocity variations), and diffusion (movement from areas of higher to lower concentration). epa.govresearchgate.net The chemical's interaction with solid phases (adsorption/desorption) also plays a crucial role in retarding its movement relative to the water flow. nih.gov
Specific studies detailing the transport dynamics, mobility, and persistence of this compound in groundwater or surface water systems were not identified in the conducted search.
Bioavailability and Potential for Bioaccumulation
Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. This occurs when the organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (Kow), with higher values suggesting a greater potential to accumulate in fatty tissues.
Information and research data specifically addressing the bioavailability and bioaccumulation potential of this compound in organisms were not found in the reviewed sources.
Risk Assessment and Mitigation Strategies for Dibromochloronitromethane
Human Health Risk Assessment Methodologies
The human health risk assessment for Dibromochloronitromethane, like other disinfection byproducts (DBPs), is a complex process designed to estimate the nature and probability of adverse health effects from exposure. This process is complicated by the fact that human exposure does not occur in isolation; this compound is always present in a complex mixture of hundreds of other DBPs in treated water. epa.govtandfonline.comresearchgate.net
Methodologies for assessing the risks of DBP mixtures are continuously evolving. A significant challenge is that the health risks suggested by some epidemiological studies of disinfected drinking water are not always fully corroborated by toxicological studies of individual chemicals. epa.gov This discrepancy suggests the importance of considering simultaneous exposures to multiple DBPs through various routes. epa.govnih.gov To address this, researchers are developing cumulative risk assessment approaches that integrate exposure modeling across different pathways (oral, dermal, inhalation) with advanced toxicological models. tandfonline.comnih.gov One such novel method is the Cumulative Relative Potency Factors (CRPF) approach, which combines principles of dose addition and response addition to estimate the risks from a chemical mixture based on total absorbed doses. epa.govtandfonline.comnih.gov
Evaluation of Carcinogenic Risk from this compound Exposure
The evaluation of carcinogenic risk for individual halonitromethanes (HNMs) is an area of active research, as the carcinogenic potential of many specific compounds in this class is not yet well understood. nih.gov Genotoxicity, or the ability of a chemical to damage DNA, is often used as an indicator of carcinogenic potential. ub.edu Research has demonstrated that HNMs as a class are potent genotoxins in mammalian cells. acs.orgnih.gov
One study systematically ranked the genotoxicity of nine different HNMs, providing insight into their relative potential to cause DNA damage. In this research, this compound (DBCNM) was found to have a higher genotoxic potential than Bromochloronitromethane, Dichloronitromethane, and Chloronitromethane, but was less potent than Dibromonitromethane (B120713), Bromodichloronitromethane, Tribromonitromethane, and Trichloronitromethane. nih.gov
Relative Genotoxicity of Halonitromethanes in Mammalian Cells
| Compound | Rank Order (Highest to Lowest Genotoxicity) |
|---|---|
| Dibromonitromethane (DBNM) | 1 |
| Bromodichloronitromethane (BDCNM) | 2 |
| Tribromonitromethane (TBNM) | 3 |
| Trichloronitromethane (TCNM) | 4 |
| Bromonitromethane (BNM) | 5 |
| This compound (DBCNM) | 6 |
| Bromochloronitromethane (BCNM) | 7 |
| Dichloronitromethane (DCNM) | 8 |
| Chloronitromethane (CNM) | 9 |
Data sourced from Plewa et al., 2008. nih.gov
Currently, there are no epidemiological studies that specifically investigate an association between exposure to this compound and cancer in humans. Epidemiological research has focused on the health effects of complex mixtures of DBPs found in chlorinated drinking water. tandfonline.comnih.gov
There is a significant data gap regarding the carcinogenicity of this compound. Comprehensive long-term animal cancer bioassays for this compound were not identified in the available literature.
Research into the carcinogenic potential of related halonitromethanes highlights this gap. For instance, a long-term exposure study using human lung cells found that two other HNMs, Trichloronitromethane (TCNM) and Bromonitromethane (BNM), did not cause carcinogenic transformation in vitro. nih.gov The authors of that study noted it was the first to evaluate the cell transformation effects of these HNMs under a long-term exposure scenario, emphasizing the need for more research on individual DBPs. nih.govub.edu The U.S. Environmental Protection Agency (EPA) has also identified halonitromethanes as a high priority for health effects research, underscoring the need for more comprehensive data. nih.gov The lack of specific long-term carcinogenicity studies for this compound is a critical outstanding data requirement for a complete risk assessment.
Assessment of Non-Cancer Health Hazards
The primary non-cancer health hazards identified for this compound and other halonitromethanes are cytotoxicity (the ability to kill cells) and genotoxicity (the ability to damage DNA). Studies have shown that HNMs are potent cytotoxins in mammalian cells. acs.orgnih.gov
Similar to the genotoxicity trend, brominated HNMs tend to be more cytotoxic than their chlorinated counterparts. acs.orgnih.gov A comparative study of nine HNMs ranked this compound as being more cytotoxic than Trichloronitromethane, Bromochloronitromethane, Dichloronitromethane, and Chloronitromethane. nih.gov This indicates a moderate to high potential for cellular toxicity relative to other compounds in its class.
Relative Cytotoxicity of Halonitromethanes in Mammalian Cells
| Compound | Rank Order (Highest to Lowest Cytotoxicity) |
|---|---|
| Dibromonitromethane (DBNM) | 1 |
| Tribromonitromethane (TBNM) | 2 |
| Bromodichloronitromethane (BDCNM) | 3 |
| Bromonitromethane (BNM) | 4 |
| This compound (DBCNM) | 5 |
| Trichloronitromethane (TCNM) | 6 |
| Bromochloronitromethane (BCNM) | 7 |
| Dichloronitromethane (DCNM) | 8 |
| Chloronitromethane (CNM) | 9 |
Data sourced from Plewa et al., 2008. nih.gov
Multi-Route Exposure Assessment
Humans are exposed to this compound and other volatile DBPs in drinking water through multiple routes: oral ingestion (drinking), inhalation of volatilized compounds (e.g., during showering), and dermal absorption (e.g., during bathing or swimming). epa.govnih.govmdpi.com A comprehensive health risk assessment must consider the contribution of all three pathways, as focusing solely on ingestion may underestimate the total internal dose and subsequent risk. tandfonline.comnih.gov
Exposure models are used to estimate the internal dose from these different routes, accounting for factors such as the chemical's properties, human activity patterns (e.g., shower duration, water consumption), and environmental conditions. researchgate.netnih.gov For volatile DBPs, inhalation and dermal routes can be significant. For example, one study on swimming pools found that inhalation was the dominant route of exposure for the halonitromethane TCNM, accounting for up to 92-95% of the total dose. mdpi.com While specific modeling for this compound is limited, the importance of multi-route exposure for other volatile DBPs highlights the necessity of including these pathways in its risk assessment. researchgate.net
Considerations for Cumulative and Mixture Exposures
This compound is never found as an isolated contaminant in drinking water; it is part of a complex mixture of DBPs. epa.govnih.gov Therefore, assessing its risk requires considering its role within that mixture. The health effects observed in epidemiological studies are likely due to the cumulative and interactive effects of this mixture. nih.gov
Environmental Risk Assessment Frameworks
Environmental risk assessment for chemical compounds like this compound is a systematic process used to evaluate the potential adverse effects on human health and ecosystems. researchgate.net These frameworks generally combine quantitative risk assessment with risk management strategies to inform regulatory decisions. nih.gov The process involves identifying potential hazards, assessing exposure, and characterizing the risk. For substances formed unintentionally, such as disinfection by-products (DBPs), this assessment can be complex.
Frameworks like the Australian environmental health risk assessment (EHRA) are designed to evaluate health risks from various environmental hazards and can be applied generically or to specific situations. nih.gov The core steps in such assessments include:
Problem Formulation : Defining the scope of the assessment, including the specific exposure units (e.g., populations consuming treated water) and the environmental pathways of concern.
Hazard Identification : Determining the potential for a chemical to cause adverse health effects.
Dose-Response Assessment : Quantifying the relationship between the dose of the substance and the incidence of adverse effects.
Exposure Assessment : Estimating the magnitude, frequency, and duration of human or environmental exposure to the substance.
Risk Characterization : Integrating the information from the previous steps to estimate the probability and severity of adverse effects.
For emerging contaminants like this compound, which belongs to the halonitromethane (HNM) class of DBPs, the risk assessment process is often ongoing. While not typically regulated individually, HNMs are considered as part of the broader group of potentially harmful DBPs. waterrf.orgresearchgate.net The risk management process involves identifying, evaluating, and implementing actions to reduce these risks to acceptable levels. researchgate.net
Control and Remediation Technologies for this compound
Controlling the presence of this compound in drinking water involves a multi-faceted approach focused on minimizing its formation, removing its precursors, and employing advanced treatment technologies for its removal after formation. nih.gov
Optimization of Disinfection Processes to Minimize Formation
The formation of this compound and other DBPs is a consequence of disinfectants reacting with natural organic matter (NOM) in the source water. thermofisher.com Optimizing the disinfection process is a primary strategy to minimize the formation of these by-products while ensuring adequate microbial inactivation. researchgate.netontario.ca Key optimization strategies include:
Adjusting Disinfectant Dose and Contact Time : The formation of DBPs is influenced by the disinfectant contact time; longer contact times can lead to more DBP production. westechwater.com Utilities can benchmark their disinfection process to determine the minimum required chlorine dose and contact time (CT) to meet microbial inactivation standards, thereby avoiding over-chlorination that leads to unnecessary DBP formation. ontario.ca
Modifying pH Levels : The pH of the water affects the form of free chlorine available and the rate of DBP formation. westechwater.com Adjusting the pH to a more acidic range (less than 7) can increase the effectiveness of chlorine as a disinfectant, allowing for lower chlorine doses and consequently, reduced DBP formation. ontario.ca
Changing the Point of Chlorination : Moving the point of chlorination from the plant intake (pre-chlorination) to a location downstream of sedimentation or filtration can significantly reduce the formation of DBPs like trihalomethanes (THMs) by over 50%. ontario.ca This is because the preceding treatment steps remove a significant portion of the DBP precursors. ontario.ca
Using Alternative Disinfectants : While chlorine is a common disinfectant, alternatives can be used to reduce the formation of certain DBPs. westechwater.com For instance, replacing chlorination with UV disinfection for primary disinfection can lower DBP formation within the treatment plant, although a chemical disinfectant is still required to maintain a residual in the distribution system. ontario.ca Ozonation followed by chloramination has been found to be a reasonable treatment to control the formation of HNMs. waterrf.org
Precursor Removal Strategies
The most effective way to control DBP formation is to remove the precursor materials, primarily Natural Organic Matter (NOM), before the disinfection stage. researchgate.netwestechwater.com
Enhanced Coagulation : This strategy modifies the conventional coagulation process to specifically target the removal of NOM. ontario.ca It involves adjusting the pH, changing the type or dose of coagulant (such as alum or iron salts), and using coagulant aids to maximize the removal of Total Organic Carbon (TOC), which serves as a surrogate measure for DBP precursors. ontario.ca
Activated Carbon Adsorption : Granular activated carbon (GAC) is effective at adsorbing hydrophobic components of NOM. researchgate.net It can be used as a post-disinfection method to mitigate DBP formation. researchgate.net
Anion Exchange : This process is effective for treating transphilic species with high carboxylic acid functionality, which are known DBP precursors. researchgate.net
Advanced Water Treatment Technologies (e.g., Adsorption, Biofiltration)
When DBPs are already formed, advanced water treatment technologies can be employed for their removal.
Adsorption : Granular Activated Carbon (GAC) filtration is a widely used technology for removing organic contaminants, including various DBPs, through physical adsorption. nih.govresearchgate.net
Biofiltration : This process involves passing water through a filter medium where microorganisms degrade contaminants. frtr.gov Biological filtration can effectively remove certain DBPs and DBP precursors. researchgate.netresearchgate.net The combination of ozonation, coagulation, and biofiltration has been shown to achieve significant reductions in the formation potential for THMs and haloacetic acids (HAAs). researchgate.net
Membrane Filtration : Technologies like Nanofiltration (NF) and Reverse Osmosis (RO) are effective at removing a wide range of contaminants, including DBP precursors and the DBPs themselves. nih.govh2ocareerpro.com NF can remove compounds from macromolecular size down to multivalent ions and is particularly effective at removing NOM. nih.govh2ocareerpro.com
| Technology | Target | Mechanism | Notes |
|---|---|---|---|
| Enhanced Coagulation | DBP Precursors (NOM) | Flocculation & Sedimentation | Optimizes pH and coagulant dose to maximize NOM removal. ontario.ca |
| GAC Adsorption | DBPs & Precursors | Adsorption | Effective for removing a broad range of organic compounds. nih.govresearchgate.net |
| Biofiltration | DBPs & Precursors | Biodegradation | Often used in combination with ozonation to enhance precursor removal. researchgate.net |
| Nanofiltration (NF) | DBPs & Precursors | Membrane Separation | Effectively removes multivalent ions and larger organic molecules. nih.govh2ocareerpro.com |
| Reverse Osmosis (RO) | DBPs & Precursors | Membrane Separation | Can remove both organic and inorganic DBPs and precursors simultaneously. nih.gov |
Regulatory Implications and Policy Development for this compound
Current National and International Regulatory Status of Disinfection By-Products
The regulation of disinfection by-products in drinking water varies globally, but generally focuses on the most well-known and prevalent classes, such as trihalomethanes (THMs) and haloacetic acids (HAAs). waterrf.orgnih.gov
In the United States, the Environmental Protection Agency (EPA) established the first DBP regulation in 1979 for total THMs. nih.gov Currently, under the Stage 2 Disinfectants and Disinfection Byproducts Rule (D/DBPR), the EPA regulates a total of 11 DBPs, including four THMs and five HAAs, along with bromate and chlorite. waterrf.org The maximum contaminant level (MCL) for total THMs is 80 µg/L and for the sum of five HAAs is 60 µg/L. waterrf.org
Other countries and regions also have regulations or guidelines for DBPs. nih.gov For example, China's standard for drinking water qualities (GB5749-2006) includes 14 regulated DBPs, and the regulations are in some cases more stringent than those in the U.S. researchgate.netthermofisher.com Many countries regulate the four main THMs (chloroform, bromoform, dibromochloromethane, and bromodichloromethane). nih.gov
Emerging DBPs, a category that includes halonitromethanes like this compound, are not yet specifically regulated in most jurisdictions. waterrf.orgresearchgate.net However, they are of increasing concern due to their potential health risks. nih.gov Some of these emerging DBPs are included in monitoring programs like the EPA's Unregulated Contaminant Monitoring Rule (UCMR) to gather data on their occurrence, which can inform future regulatory decisions. thermofisher.com The focus of current regulations on mass-based sums of DBP classes (e.g., total THMs) may not adequately capture the health risks associated with more toxic, but less concentrated, brominated species. nih.gov
| Regulated DBP Group | Examples | Regulating Body (Example) | MCL (Example) |
|---|---|---|---|
| Total Trihalomethanes (TTHMs) | Chloroform (B151607), Bromoform, Bromodichloromethane (B127517) | U.S. EPA | 80 µg/L waterrf.org |
| Haloacetic Acids (HAA5) | Monochloroacetic Acid, Dichloroacetic Acid | U.S. EPA | 60 µg/L waterrf.org |
| Bromate | - | U.S. EPA, WHO | 10 µg/L nih.gov |
| Chlorite | - | U.S. EPA | 1.0 mg/L waterrf.org |
| Halonitromethanes (HNMs) | This compound | Generally Unregulated | N/A waterrf.orgresearchgate.net |
Prioritization and Management of Emerging Disinfection By-Products
The disinfection of drinking water is a critical public health measure that significantly reduces the risk of waterborne diseases. epa.ieescholarship.org However, chemical disinfectants such as chlorine, ozone, or chloramines can react with natural organic matter (NOM) and other substances present in the source water to form a wide array of disinfection by-products (DBPs). atlasofscience.orgnih.gov While some DBPs, like trihalomethanes (THMs) and haloacetic acids (HAAs), are regulated, over 700 different DBP species have been identified in drinking water, many of which are unregulated and are considered "emerging" DBPs. atlasofscience.orgwaterrf.orgwitpress.com
Recent studies suggest that several of these emerging DBPs may exhibit higher genotoxicity and cytotoxicity than those currently regulated. nih.govnor-water.eu Among these are the halonitromethanes (HNMs), a group of nitrogenous DBPs that includes this compound. nih.govnih.gov The potential for increased health risks associated with these compounds necessitates a systematic approach to their prioritization and management to ensure public health protection. waterrf.orgnor-water.eu
Prioritization of unregulated DBPs is a critical step for water regulators and utilities to identify the most significant threats and allocate resources effectively. atlasofscience.org This process often involves calculating a score for DBP species and groups based on their concentration levels, frequency of occurrence, and toxicity. atlasofscience.org A critical review prioritizing common unregulated DBP groups ranked them based on aggregated species scores, providing a framework for management focus. atlasofscience.org
Table 1: Prioritization of Unregulated DBP Groups
This interactive table ranks unregulated disinfection by-product (DBP) groups based on a scoring system that considers their concentration, occurrence frequency, and toxicity. A higher score indicates a higher priority for monitoring and management.
| DBP Group | Aggregate Score | Priority Level |
| Haloacetonitriles (HANs) | 172 | High |
| Aldehydes (ALs) | 169 | High |
| Haloketones (HKs) | 71 | Medium |
| Halonitromethanes (HNMs) | 58 | Medium |
| Nitrosamines (NAs) | 42 | Medium |
| Haloacetamides (HAMs) | 28 | Low |
| Cyanogen Halides (CNX) | 12 | Low |
| Iodo-DBPs | 5 | Low |
Source: Adapted from research on the prioritization of unregulated DBPs in water distribution systems. atlasofscience.org
As shown in the table, halonitromethanes (HNMs), the group to which this compound belongs, are ranked as a medium priority. atlasofscience.org This underscores the need for targeted management strategies to control their formation.
Management and mitigation strategies focus on controlling the precursors and optimizing the disinfection process itself. nih.govwaterrf.org Key factors influencing the formation of HNMs include the type of disinfectant used, water pH, temperature, and the nature of organic precursors. nor-water.euacs.org For instance, the use of alternative disinfectants like chloramines or ozone to reduce the formation of regulated THMs and HAAs can sometimes lead to an increase in the formation of certain emerging DBPs, including some HNMs. nih.govnih.gov Specifically, pre-ozonation has been found to increase the formation of trihalonitromethanes. nih.gov Therefore, a holistic approach to DBP management is essential, considering the potential trade-offs between different disinfectant choices. nih.gov
Effective management strategies include:
Precursor Removal: Optimizing coagulation, flocculation, and filtration processes to remove natural organic matter before disinfection can significantly reduce the potential for DBP formation. epa.ieontario.ca Advanced treatments like granular activated carbon (GAC) and membrane filtration can also be effective. waterrf.orgontario.ca
Disinfection Process Optimization: This involves carefully managing the disinfectant dose, contact time, pH, and temperature. epa.ieepa.ie For example, avoiding pre-chlorination and moving the point of chlorination to after precursor removal can lower DBP levels. ontario.ca
Alternative Disinfectants: While alternative disinfectants can form their own sets of by-products, a carefully considered switch, such as using chloramination for secondary disinfection, can be an effective strategy to reduce the formation of specific DBPs. nih.govontario.ca However, this requires careful monitoring as chloramination can increase the formation of other compounds like N-nitrosodimethylamine (NDMA) under certain conditions. duke.edu
Application of Precautionary Principles in this compound Management
The precautionary principle is a key concept in environmental and public health governance that guides decision-making in the face of scientific uncertainty. europa.eunih.gov In its simplest form, the principle states that when an activity poses a threat of harm to human health or the environment, precautionary measures should be taken even if some cause-and-effect relationships are not fully scientifically established. nih.gov This principle is particularly relevant to the management of emerging contaminants like this compound.
For many emerging DBPs, including HNMs, comprehensive toxicological data may be limited, and the full extent of their health risks may not be known. nor-water.eu However, initial studies indicating that they may be more toxic than regulated DBPs provide a basis for concern. nih.govwaterrf.org Applying the precautionary principle means not waiting for conclusive proof of harm before implementing measures to reduce exposure. europa.eumst.dk This approach shifts the focus from reaction after harm is proven to proactive prevention of potential risks. mst.dk
The application of the precautionary principle in the management of this compound involves several key actions:
Proactive Monitoring: Implementing monitoring programs for HNMs in drinking water, even in the absence of specific regulations for them. This helps to establish occurrence data and identify systems where concentrations may be of concern.
Promoting Alternatives and Mitigation: Encouraging water utilities to adopt treatment strategies that are known to minimize the formation of a broad spectrum of DBPs, including HNMs. pan-germany.org This includes the management strategies outlined previously, such as enhanced precursor removal and disinfection optimization. nih.govontario.ca
Public Transparency: Ensuring that information about the presence of emerging DBPs and the uncertainties surrounding their potential health effects is communicated transparently to the public. nih.gov Public participation is often encouraged in the decision-making process under a precautionary framework. nih.govpan-germany.org
Supporting Research: Investing in further research to better understand the toxicology, formation pathways, and control of this compound and other HNMs. The precautionary principle does not eliminate the need for good science; rather, it challenges the scientific community to improve risk assessment methods. nih.gov
By adopting a precautionary approach, water regulators and utilities can take prudent action to protect public health from the potential risks of this compound and other emerging DBPs, navigating the challenges posed by scientific uncertainty. europa.euiddri.org
Q & A
Basic: What analytical methods are recommended for detecting Dibromochloronitromethane (DBCNM) in environmental water samples?
DBCNM is typically analyzed using gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS). For example, the U.S. EPA Method 601 employs purge-and-trap GC/ECD with a detection limit of 0.09 µg/L . Advanced approaches include cryogenic trapping followed by GC/MS for air and seawater samples, ensuring specificity in complex matrices . When validating methods, consider interferences from co-occurring halonitromethanes (e.g., bromodichloronitromethane) and optimize chromatographic separation .
Basic: What are the primary formation pathways of DBCNM in water treatment systems?
DBCNM forms during disinfection via reactions between chlorine/chloramines and natural organic matter (NOM), particularly in the presence of bromide and nitrite. Nitrite contributes to nitro group formation, as shown in laboratory-scale studies . Key factors include pH (optimal range: 7–8), bromide/NOM ratios, and disinfectant type. For methodological replication, simulate chlorination under controlled conditions (e.g., 24-hour contact time, 20°C) and quantify precursors using fluorescence spectroscopy (e.g., humic-like fluorophores) .
Advanced: How can researchers resolve conflicting data on DBCNM cytotoxicity across studies?
Discrepancies in cytotoxicity data (e.g., %C½ values in CHO cells) may arise from variations in exposure duration, cell line sensitivity, or DBP mixture effects. To address this:
- Standardize assays using the Chinese Hamster Ovary (CHO) cell chronic cytotoxicity protocol (72-hour exposure, metabolic inhibition endpoint) .
- Compare results against reference compounds (e.g., diiodoacetamide as high-cytotoxicity control; bromodichloromethane as low-cytotoxicity control) .
- Conduct meta-analyses adjusting for confounding variables (e.g., organic carbon content in water samples) .
Advanced: What experimental designs are optimal for studying DBCNM’s structure-activity relationships (SAR) in genotoxicity?
To establish SAR:
- Use a panel of halonitromethanes (e.g., tribromonitromethane, dichloronitromethane) and measure DNA damage via single-cell gel electrophoresis (SCGE) .
- Corrogate substituent effects (e.g., bromine vs. chlorine) with genotoxicity endpoints (e.g., tail moment in SCGE).
- Apply quantitative SAR (QSAR) models using descriptors like electronegativity and molecular volume, validated against cytotoxicity databases .
Basic: What are the reported environmental concentrations of DBCNM in drinking water?
DBCNM occurs at 0.1–3 µg/L in U.S. drinking water, with higher levels in systems using chloramination or source waters rich in bromide . For comparative studies, collect samples pre- and post-treatment, and normalize data to total organic halogens (TOX) to account for DBP mixtures .
Advanced: How can researchers mitigate matrix interference when quantifying DBCNM in high-salinity water?
High salinity (e.g., bromide-rich seawater) can cause false positives via haloform reactions. Mitigation strategies include:
- Sample preparation : Use vacuum extraction flasks for headspace analysis to reduce ionic interference .
- Instrumental adjustments : Employ tandem MS (GC-MS/MS) for selective ion monitoring (SIM) of m/z 128 (NO₂⁺ fragment) and 79/81 (Br⁻ isotopes) .
- Validation : Spike recovery tests with isotopically labeled DBCNM (e.g., ¹³C-DBCNM) .
Basic: What are the key physicochemical properties of DBCNM relevant to environmental fate studies?
DBCNM (CBr₂ClNO₂; CAS 1184-89-0) has a molecular weight of 274.28 g/mol. Key properties include:
- Log Kow : ~1.8 (moderate hydrophobicity, suggesting partial adsorption to organic sediments) .
- Vapor pressure : ~0.12 mmHg at 25°C (volatilization potential in aerobic water systems) .
- Hydrolysis half-life : >30 days at pH 7 (persistence in neutral conditions) .
Advanced: What mechanistic insights explain DBCNM’s lower genotoxicity compared to other halonitromethanes?
Despite its cytotoxicity, DBCNM exhibits moderate genotoxicity due to:
- Electrophilic reactivity : Bromine and chlorine substituents reduce nitro group electrophilicity, limiting DNA adduct formation .
- Metabolic detoxification : Glutathione-S-transferase (GST) mediated conjugation in mammalian cells, as inferred from comparative assays with bromoacetic acid derivatives .
- Reactive oxygen species (ROS) generation : Lower ROS induction than tribromonitromethane, as measured via dichlorofluorescein (DCFH) assays .
Basic: How should researchers design sampling protocols for DBCNM in field studies?
- Sampling points : Collect raw water, post-disinfection, and distribution system samples to track formation kinetics .
- Preservation : Acidify to pH 2 with HCl, store at 4°C in amber glass vials to prevent photodegradation .
- QA/QC : Include field blanks, duplicates, and matrix spikes (10–100 µg/L) to assess precision and recovery .
Advanced: What computational models predict DBCNM formation under varying disinfection scenarios?
Mechanistic models integrate:
- Kinetic parameters : Second-order rate constants for NOM-chlorine reactions (e.g., k = 2.3 × 10³ M⁻¹s⁻¹ at pH 7) .
- Bromide incorporation : Use the bromide incorporation factor (BIF) to estimate Br-DBP speciation .
- Software tools : Apply the EPA’s DBP Formation Model (DBP-FM) or AQUASIM for scenario testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
